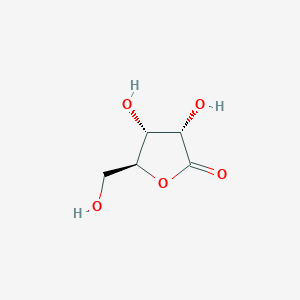

L-核糖-1,4-内酯

描述

L-ribono-1,4-lactone is a monosaccharide carbohydrate beta-lactone . It can function as a reagent and is a building block in chiral acrylics, cyclopentenones, and oxabicyclic systems . It is also used in the synthesis of many diverse nucleoside analogues .

Synthesis Analysis

Aldonolactones, including L-ribono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis

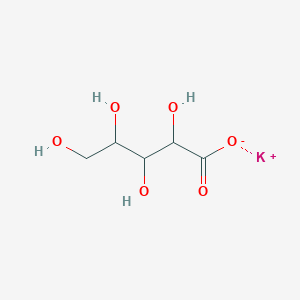

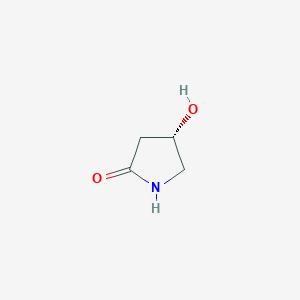

The L-ribono-1,4-lactone molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized to catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate .Physical And Chemical Properties Analysis

The L-ribono-1,4-lactone molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s) and 5 Oxygen atom(s) - a total of 18 atom(s). The molecular weight of L-ribono-1,4-lactone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .科学研究应用

天然产物的合成

- Moreaux 等人(2019 年)的一项研究提出了一种基于纤维素的左旋葡糖烯酮的 D-(+)-核糖-1,4-内酯的非对映选择性化学酶促合成途径。该合成对于生产各种天然产物、药物、食品、饲料或化妆品的添加剂至关重要 (Moreaux 等人,2019)。

环缩醛和缩酮衍生物的形成

- Han 等人(1993 年)的研究重点是 D-核糖-1,4-内酯与苯甲醛和丙酮在酸性介质中的反应,导致形成环缩醛和缩酮衍生物。这与分子力学和产物的热力学稳定性有关 (Han 等人,1993)。

2-C-甲基-核糖-1,4-内酯对映异构体的合成

- Booth 等人(2008 年)描述了由 D-葡萄糖和 L-葡萄糖合成 2-C-甲基-D-核糖-1,4-内酯及其对映异构体。这些化合物对于手性化合物的开发很重要 (Booth 等人,2008)。

L-核糖的合成

- Takahashi 等人(2002 年)证明了将 D-甘露糖-1,4-内酯有效转化为 L-核糖,这是合成各种生物活性化合物的一个关键步骤 (Takahashi 等人,2002)。

还原为半缩醛

- González 等人(2016 年)的一项研究表明核糖-1,4-内酯还原为戊糖或己糖半缩醛。这一过程在碳水化合物化学中很重要,并且与常用的保护基团相容 (González 等人,2016)。

晶体结构分析

- Kinoshita 等人(1981 年)探索了 D-核糖-1,4-内酯在低温下的晶体结构,深入了解了其分子构象和相互作用 (Kinoshita 等人,1981)。

聚酰胺的合成

- Bueno 等人(1997 年)基于 D-核糖-1,4-内酯合成了规立构 AB 型聚酰胺。这些聚酰胺显示出旋光性,并具有对水亲和性,这对于材料科学应用非常重要 (Bueno 等人,1997)。

未来方向

In recent years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C -nucleoside analogue . This new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C -nucleosides . One of the essential building blocks to synthetize these compounds is the D- (+)-ribono-1,4-lactone .

属性

IUPAC Name |

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-ribono-1,4-lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

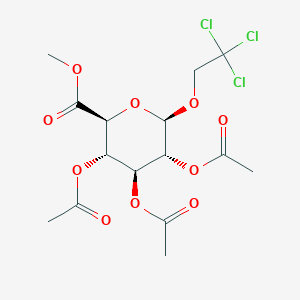

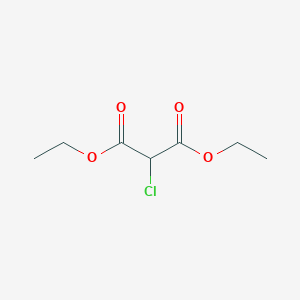

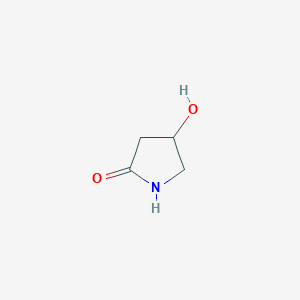

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)